molecular formula C21H23N3O4S2 B2852734 4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide CAS No. 868675-83-6

4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide

Cat. No.: B2852734
CAS No.: 868675-83-6
M. Wt: 445.55
InChI Key: ADWQAKDQBVAPAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N-Methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide is a sulfamoyl benzamide derivative characterized by a benzamide core linked to a sulfamoyl group substituted with N-methyl and tetrahydrofuran-2-ylmethyl moieties. While specific data for this compound are absent in the provided evidence, structurally analogous sulfamoyl benzamides are widely explored in medicinal chemistry for their diverse bioactivities, including enzyme inhibition and anticancer properties .

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2/c1-14-22-19-12-16(7-10-20(19)29-14)23-21(25)15-5-8-18(9-6-15)30(26,27)24(2)13-17-4-3-11-28-17/h5-10,12,17H,3-4,11,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWQAKDQBVAPAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound likely affects the arabinogalactan biosynthesis pathway by inhibiting the DprE1 enzyme. This inhibition disrupts the formation of the mycobacterial cell wall, leading to the death of the bacteria.

Result of Action

The result of the compound’s action would be the inhibition of the growth of M. tuberculosis, due to the disruption of the arabinogalactan biosynthesis pathway. This leads to a compromised cell wall and ultimately, the death of the bacteria.

Biological Activity

4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide, with CAS Number 868675-97-2, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article delves into its biological activity, synthesizing available research findings and case studies to provide a comprehensive overview.

The molecular formula of the compound is C21H23N3O4S2C_{21}H_{23}N_{3}O_{4}S_{2}, with a molecular weight of approximately 445.55 g/mol. The structure includes a benzamide core linked to a sulfamoyl group and a tetrahydrofuran moiety, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC21H23N3O4S2
Molecular Weight445.55 g/mol
CAS Number868675-97-2

Antitumor Activity

Recent studies have indicated that compounds structurally related to benzothiazole derivatives exhibit significant antitumor activity. For instance, a study highlighted that compounds with similar scaffolds demonstrated high efficacy against various cancer cell lines, including lung cancer cells (A549, HCC827, and NCI-H358) .

Case Study Findings:

  • Cell Line Testing: The compound was tested against several human lung cancer cell lines, revealing IC50 values that suggest potent antitumor properties.
  • Mechanism of Action: The binding affinity of these compounds to DNA was assessed, with many showing preference for the minor groove of AT-DNA. This interaction is critical for inhibiting tumor growth by disrupting DNA replication and transcription processes.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Studies have shown that derivatives of benzothiazole exhibit promising antibacterial effects against both Gram-positive and Gram-negative bacteria .

Antimicrobial Testing Results:

  • Tested Organisms: The antimicrobial efficacy was assessed using Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).
  • Methodology: Broth microdilution methods were employed following CLSI guidelines, demonstrating significant antibacterial activity in certain derivatives.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

  • Substituents on the Benzothiazole Ring: Variations in substituents can enhance or diminish biological activity.
  • Sulfamoyl Group Modifications: Alterations in the sulfamoyl group may affect solubility and bioavailability, impacting overall efficacy.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Melting Point (°C) Bioactivity
Target Compound Benzamide + sulfamoyl N-Me, THF-2-ylmethyl, 2-Me-benzothiazole N/A Not reported
5f () Benzamide + sulfamoyl-phenyl 4-Fluoro, 2-oxo-THF-3-yl 236–237 N/A
LMM5 () Benzamide + oxadiazole Benzyl(methyl)sulfamoyl N/A Antifungal
Compound 30 () Salicylamide + sulfonamide 5-Chloro, 3-fluorophenyl N/A PD-L1 inhibitor (57.15%)

Q & A

Q. What are the recommended synthetic routes for 4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
  • Coupling of benzamide derivatives : Reacting 2-methylbenzo[d]thiazol-5-amine with a benzoyl chloride intermediate under basic conditions (e.g., NaHCO₃ or Et₃N) to form the benzamide core.
  • Sulfonylation : Introducing the sulfamoyl group via reaction with chlorosulfonic acid or sulfonyl chloride derivatives, followed by substitution with N-methyl and tetrahydrofuran-2-ylmethyl amines.
  • Purification : Column chromatography or recrystallization in solvents like ethyl acetate/hexane mixtures to isolate the final product .
    Key challenges include controlling regioselectivity during sulfonylation and minimizing side reactions in the presence of multiple reactive sites.

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., distinguishing between N-methyl and tetrahydrofuran-methyl groups) and assess conformational stability.
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, particularly for the sulfamoyl and benzothiazole moieties.
  • HPLC Analysis : Purity assessment using reverse-phase C18 columns with UV detection at λ = 254 nm; mobile phases often include acetonitrile/water with 0.1% formic acid .

Advanced Research Questions

Q. What strategies are employed to optimize the compound’s stability under physiological conditions (e.g., pH, temperature)?

  • Methodological Answer :
  • pH Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, followed by HPLC quantification. Degradation pathways (e.g., hydrolysis of the sulfamoyl group) are monitored via LC-MS to identify labile sites .
  • Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and identify polymorphic transitions.
  • Solubility Enhancement : Co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes to improve aqueous solubility for in vitro assays .

Q. How does structural modification of the tetrahydrofuran or benzothiazole moieties affect biological activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies :
  • Tetrahydrofuran Ring : Replace with other oxygen-containing heterocycles (e.g., tetrahydropyran) to evaluate conformational flexibility’s impact on target binding.
  • Benzothiazole Substituents : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the 2-methyl position to modulate lipophilicity and membrane permeability.
  • Sulfamoyl Group : Compare N-methyl vs. bulkier substituents (e.g., cyclopropylmethyl) to assess steric effects on enzyme inhibition .
  • Biological Testing : Screen analogs against kinase panels or antimicrobial assays (e.g., MIC against S. aureus and E. coli) to correlate structural changes with potency .

Q. What in vitro models are used to evaluate the compound’s mechanism of action in cancer or infectious disease research?

  • Methodological Answer :
  • Kinase Inhibition Assays : Use recombinant kinases (e.g., EGFR, VEGFR2) with fluorescence-based ADP-Glo™ kits to quantify IC₅₀ values.
  • Antimicrobial Studies : Time-kill assays and biofilm disruption tests using clinical isolates resistant to standard therapies.
  • Cytotoxicity Profiling : MTT assays on human cell lines (e.g., HEK293, HepG2) to determine selectivity indices .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported biological activities of structurally similar compounds?

  • Methodological Answer :
  • Comparative Meta-Analysis : Compile data from PubChem and peer-reviewed studies (e.g., IC₅₀ values for thiazole derivatives) to identify trends.
  • Experimental Validation : Replicate conflicting assays under standardized conditions (e.g., ATP concentration in kinase assays) to isolate variables.
  • Computational Modeling : Molecular docking (AutoDock Vina) to predict binding modes and explain divergent activities based on substituent interactions .

Experimental Design Considerations

Q. What controls are critical in dose-response studies to ensure reproducibility?

  • Methodological Answer :
  • Positive Controls : Use established inhibitors (e.g., imatinib for kinase assays or ciprofloxacin for bacterial studies) to validate assay sensitivity.
  • Vehicle Controls : DMSO concentration ≤0.1% to avoid solvent toxicity.
  • Replicate Design : Minimum triplicate measurements with independent compound batches to account for synthesis variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.